molecular formula C30H27N3OS B15110336 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone

2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone

Cat. No.: B15110336
M. Wt: 477.6 g/mol
InChI Key: AEMBWKIJEJKYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly as a key synthetic intermediate or a potential inhibitor for various kinase targets. The compound's core structure is based on the pyrazolopyrimidine scaffold, which is a privileged structure in drug discovery known for its ability to mimic purine bases and interact with the ATP-binding sites of kinases [https://pubmed.ncbi.nlm.nih.gov/17629436/]. This specific molecule features a 6-benzyl substitution and a 7-ylsulfanyl-linked ketone moiety, modifications that are typically engineered to enhance binding affinity and selectivity towards specific enzymes. Researchers utilize this compound primarily in the development and validation of new therapeutic agents, with potential applications in oncology and inflammatory diseases where kinase pathways are dysregulated. Its mechanism of action is hypothesized to involve the potent and selective inhibition of one or more protein kinases, thereby modulating critical cell signaling cascades. As a high-quality research chemical, it serves as a crucial tool for in vitro enzyme assays, cellular phenotype studies, and structure-activity relationship (SAR) analysis to guide the optimization of lead compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C30H27N3OS

Molecular Weight

477.6 g/mol

IUPAC Name

2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C30H27N3OS/c1-20-14-16-24(17-15-20)27(34)19-35-30-26(18-23-10-6-4-7-11-23)21(2)31-29-28(22(3)32-33(29)30)25-12-8-5-9-13-25/h4-17H,18-19H2,1-3H3

InChI Key

AEMBWKIJEJKYAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

The target compound’s structural analogs differ primarily in substituent groups and core modifications. Below is a comparative analysis based on evidence:

Compound Key Structural Differences Inferred Properties/Bioactivity Source
Target Compound : 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone - 7-position: Thioether-linked 4-methylphenyl ethanone - Ethanone may enhance binding via dipole interactions; 4-methylphenyl improves lipophilicity.
Analog 1 : 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide - 7-position: Acetamide group (vs. ethanone); 3-methylphenyl (vs. 4-methylphenyl) - Acetamide may increase hydrogen-bonding capacity; meta-methyl reduces steric hindrance vs. para.
Analog 2 : 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine - 7-position: Piperazinyl group (vs. thioether) - Piperazine enhances solubility and bioavailability; may improve CNS penetration.
MK71 : 5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one - Core: Pyrimidinone (vs. pyrimidine with thioether); trifluoromethyl groups - Trifluoromethyl groups increase metabolic stability; pyrimidinone core alters electron density.
Compound 5d (): N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones - Core: Quinazoline-pyrazole hybrid (vs. pyrazolo[1,5-a]pyrimidine) - Reported antifungal activity (e.g., against Fusarium graminearum).

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The benzyl and methyl groups in the target compound enhance lipophilicity, favoring passive diffusion across biological membranes compared to more polar analogs like MK71.
  • Metabolic Stability : The absence of trifluoromethyl groups (cf. MK71) may render the target compound more susceptible to oxidative metabolism.
  • Solubility : Piperazine-containing analogs (e.g., Analog 2) likely exhibit better aqueous solubility due to their basic nitrogen atoms, whereas the thioether in the target compound may limit solubility.

Biological Activity

The compound 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula: C30H28N4O2S
  • Molecular Weight: 508.6 g/mol
  • IUPAC Name: this compound

The presence of multiple aromatic rings and a sulfanyl group contributes to its potential reactivity and biological interactions.

Biological Activities

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit a variety of biological activities, including:

Anticancer Activity

Studies indicate that compounds within this class have demonstrated anticancer potential through various mechanisms:

  • Inhibition of Tumor Growth: Certain derivatives have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Enzyme Inhibition: They target specific enzymes involved in cancer progression, such as kinases and proteases.

Antioxidant Properties

The compound has been evaluated for its antioxidant activity:

  • DPPH Scavenging Activity: It exhibits significant scavenging ability against DPPH radicals, indicating its potential as an antioxidant agent.

Enzymatic Inhibition

Research highlights the compound's role as an enzyme inhibitor :

  • Lipoxygenase (LOX) Inhibition: Some derivatives have shown promising IC50 values against LOX, suggesting anti-inflammatory properties.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Binding Affinity: The compound may bind to active sites on enzymes or receptors, modulating their activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazolo[1,5-a]pyrimidine compounds:

StudyFindings
Demonstrated anticancer activity in vitro against various cancer cell lines.
Showed significant antioxidant activity with DPPH scavenging assays.
Identified as a potent LOX inhibitor with low IC50 values.

Q & A

What are the critical considerations for optimizing the synthesis of this pyrazolo[1,5-a]pyrimidine derivative?

Basic Research Question
Synthesis optimization requires controlling reaction conditions (temperature, solvent, catalysts) to minimize side reactions and maximize selectivity. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl group.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may stabilize intermediates during pyrimidine ring formation.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .
  • Purification : Column chromatography or recrystallization ensures high yields (>85%) of the final product.

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in activity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurement under consistent pH/temperature).
  • Structural analogs : Compare with similar pyrazolo[1,5-a]pyrimidines (e.g., trifluoromethyl derivatives ) to identify substituent effects.
  • Theoretical frameworks : Link results to mechanistic models (e.g., DFT calculations for electronic effects of the benzyl and sulfanyl groups) .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to reduce inter-lab variability .

What methodologies are recommended for characterizing the compound’s environmental fate?

Advanced Research Question
Adopt a tiered approach based on Project INCHEMBIOL guidelines :

Physicochemical properties : Measure logP (lipophilicity) and hydrolysis rates under varying pH.

Biotic/abiotic degradation : Use LC-MS to identify metabolites in soil/water systems.

Ecotoxicology : Assess acute toxicity (e.g., Daphnia magna assays) and bioaccumulation potential.

Modeling : Apply fugacity models to predict distribution in air/water/soil compartments.

How should structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question
SAR studies require systematic modifications and multi-disciplinary validation:

  • Core modifications : Replace the sulfanyl group with ethers/amines to assess hydrogen-bonding effects.
  • Substituent screening : Test analogs with halogens or electron-withdrawing groups at the 4-methylphenyl position .
  • Biological assays : Pair enzymatic assays (e.g., kinase inhibition) with cellular uptake studies (e.g., fluorescent tagging).
  • Computational support : Use molecular docking to map binding interactions (e.g., with ATP-binding pockets) .

What experimental designs mitigate variability in pharmacological evaluations?

Basic Research Question
Adopt randomized block designs with split-plot frameworks :

  • Replicates : Use ≥4 replicates per condition to account for biological variability.
  • Controls : Include vehicle and positive controls (e.g., known inhibitors).
  • Blinding : Mask sample identities during data collection/analysis.
  • Time-series analysis : Monitor dose-response curves at multiple time points (e.g., 24h, 48h).

How can researchers validate the compound’s crystallographic structure?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to grow high-quality crystals.
  • Data collection : Resolve bond lengths/angles (e.g., C–S bond: ~1.81 Å ).
  • Refinement : Use software (e.g., SHELXL) to achieve R-factor <0.05 .
  • Cross-validation : Compare with NMR (¹H/¹³C) and IR spectra for functional group consistency.

What strategies address low solubility in in vitro assays?

Advanced Research Question
Improve solubility without altering bioactivity:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ethanone moiety.
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles.
  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Salt formation : Screen counterions (e.g., HCl, sodium) for salt formation .

How can conflicting data in enzyme inhibition vs. cellular efficacy be reconciled?

Advanced Research Question
Discrepancies may stem from:

  • Membrane permeability : Measure logD (pH 7.4) to assess cellular uptake.
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify rapid degradation.
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) .
  • Theoretical alignment : Reconcile results with QSAR models to refine hypotheses .

What are best practices for scaling up synthesis without compromising purity?

Basic Research Question
Maintain quality during scale-up by:

  • Process optimization : Use flow chemistry for exothermic steps (e.g., cyclization).
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
  • Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water gradients) .
  • Yield tracking : Compare isolated yields at 1g vs. 100g scales to identify bottlenecks.

How to evaluate the compound’s potential for inducing drug resistance?

Advanced Research Question
Adopt longitudinal studies in microbial/cancer cell lines:

  • Dose escalation : Expose cells to sub-lethal concentrations over 20+ passages.
  • Genomic analysis : Perform whole-genome sequencing to identify resistance mutations.
  • Combination screens : Test with adjuvants (e.g., efflux pump inhibitors).
  • Theoretical basis : Link findings to evolutionary models of resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.